N-(2-nitrobenzyl)aniline
Description
Significance and Research Context of N-(2-nitrobenzyl)aniline
The significance of this compound is intrinsically linked to the chemical reactivity of its two core components: the aniline (B41778) moiety and the 2-nitrobenzyl group. The latter is a foundational structure in the field of photochemistry, forming the basis for a widely used class of photoremovable protecting groups (PPGs), often called "caged compounds". psu.edu These groups allow chemists to protect a reactive functional group and later release it with spatial and temporal control using light. The underlying mechanism involves an intramolecular redox reaction upon UV irradiation, where the nitro group is reduced to a nitroso group, leading to the cleavage of the benzylic bond and release of the protected substrate. researchgate.net
While the broader class of 2-nitrobenzyl compounds is extensively studied for caging alcohols, phosphates, and other functional groups, this compound serves as a specific example where an amine is protected. psu.edu More prominently in documented research, it functions as a stable, isolable intermediate in multi-step synthetic sequences. Its preparation, typically via the reductive amination of 2-nitrobenzaldehyde (B1664092) with aniline, is a standard transformation, yielding the target molecule that can then be used in subsequent, more complex reactions. arkat-usa.orgorgsyn.org A key application is in the synthesis of nitrogen-containing heterocycles, where it serves as a direct precursor to complex molecular scaffolds. orgsyn.orgorgsyn.org
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | N-[(2-nitrophenyl)methyl]aniline |
| CAS Number | 33331-19-0 |
Overview of Key Academic Research Areas
Research involving this compound is primarily concentrated in the field of synthetic organic chemistry, with specific emphasis on its role as a precursor and a model compound.
Precursor in Heterocyclic Synthesis
A well-documented and significant application of this compound is its use as a key intermediate in the synthesis of 2-phenylindazole. orgsyn.orggjesr.com This transformation is a classic example of a reductive cyclization reaction, often referred to as the Cadogan reaction. In this process, the nitro group of this compound is deoxygenated, typically by a trivalent phosphorus reagent like triethyl phosphite (B83602). The resulting reactive nitrogen species, likely a nitrene intermediate, then attacks the aniline nitrogen intramolecularly to form the five-membered pyrazole (B372694) ring of the indazole system. orgsyn.orgorgsyn.org This method provides an efficient route to a class of compounds (indazoles) that are of interest in medicinal chemistry.
| Reactant | Reagent | Product | Reaction Type | Yield |
|---|---|---|---|---|
| N-(o-nitrobenzyl)aniline | Triethyl phosphite (P(OEt)₃) | 2-Phenylindazole | Reductive Cyclization (Cadogan Reaction) | 52-62% |
Synthesis and Derivatization
The synthesis of this compound and its derivatives is itself an area of academic interest. The standard method involves the reductive amination of 2-nitrobenzaldehyde with various anilines. arkat-usa.org This reaction first forms an imine (a Schiff base, specifically N-(2-nitrobenzylidene)aniline), which is then reduced in situ or in a separate step to the corresponding secondary amine. arkat-usa.orgorgsyn.org Recent methodologies have explored various reducing agents to achieve this transformation efficiently. arkat-usa.org
Furthermore, once formed, the secondary amine of this compound can be further functionalized. For instance, it can undergo acylation to form the corresponding acetamide, N-phenyl-N-(2-nitrobenzyl)acetamide. This derivative can then be used in subsequent synthetic steps, such as the reduction of the nitro group to an amine, followed by further elaboration to create complex molecules with potential biological relevance. arkat-usa.org
Model for Photolabile Protecting Group Chemistry
The 2-nitrobenzyl moiety is one of the most important photoremovable protecting groups (PPGs) in chemistry and biology. psu.edu These groups are prized for their ability to be cleaved by light, offering precise control over the release of active molecules. Upon exposure to UV light, the 2-nitrobenzyl group undergoes an intramolecular rearrangement to form a transient aci-nitro species, which then proceeds through several intermediates to release the protected functional group and yield 2-nitrosobenzaldehyde as a byproduct. researchgate.net While specific photochemical studies on this compound are not widely reported, it serves as a structural model for the photocaging of amines. The principles governing the photorelease from other 2-nitrobenzyl derivatives are directly applicable, making it a relevant compound for understanding the fundamental mechanisms of this important class of reactions.
| Feature | Description |
|---|---|
| Activation | UV light (typically in the 250-400 nm range). researchgate.net |
| Mechanism | Intramolecular redox reaction followed by cleavage. researchgate.net |
| Byproduct | Typically a 2-nitrosobenzaldehyde or related ketone. psu.eduresearchgate.net |
| Applications | Caged compounds for controlled release of bioactive molecules, organic synthesis. psu.edu |
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-9,14H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNDTDFMUIYCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031612 | |
| Record name | N-(2-Nitrobenzyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33331-19-0 | |
| Record name | N-(2-Nitrobenzyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of N 2 Nitrobenzyl Aniline
Electronically Driven Reactivity of the Nitro and Amine Moieties
The reactivity of N-(2-nitrobenzyl)aniline is fundamentally governed by the electronic interplay between the nitro group (-NO₂) on one aromatic ring and the secondary amine (-NH-) bridge connecting it to the other phenyl group. The nitro group is a powerful electron-withdrawing group, which deactivates its attached phenyl ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. Conversely, the aniline (B41778) moiety contains an electron-donating amine group. The nucleophilicity of the secondary amine is a key factor in many of its reactions. For instance, in the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-bromobenzyl)anilines, the amine participates in an intramolecular reductive amination. thieme-connect.com The electronic nature of substituents on the aniline ring can influence reaction outcomes; electron-withdrawing groups on the aniline ring can decrease its nucleophilicity. researchgate.net The presence of the nitro group is central to the compound's ability to undergo reduction to form reactive intermediates that can interact with various cellular components.
Reduction Reactions and Pathways of the Nitro Group
The reduction of the nitro group in this compound is a pivotal transformation, leading to a variety of products, most notably through cyclization. The reduction of aromatic nitro compounds is a complex process, and the mechanism is generally understood to proceed via two parallel routes: a direct pathway and a condensation pathway. google.com The direct route involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamine (B1172632), and finally to the amine. google.comunimi.it The condensation route involves the reaction between nitroso and hydroxylamine intermediates to form an azoxy compound, which is subsequently reduced to the final amine product. google.comunimi.it
Catalytic hydrogenation is a common method for the reduction of nitroarenes to their corresponding anilines. lboro.ac.uk A widely accepted, though debated, model for this transformation is the Haber mechanism, which posits a three-step reduction from the nitro compound to nitrosobenzene (B162901), then to phenylhydroxylamine, and finally to aniline. researchgate.net However, some studies suggest that this mechanism may be incorrect and propose alternatives where species like Ph-N(OH) are surface intermediates that can either react with hydrogen to form aniline or self-react to produce azoxybenzene. researchgate.net
| Catalyst System | Key Intermediates/Proposed Mechanism | Reference |
|---|---|---|
| Platinum (Pt) | Stepwise reduction via C₆H₅NOOH, C₆H₅N(OH)₂, C₆H₅NOH, and C₆H₅NHOH intermediates. | lboro.ac.uk |
| Palladium/Carbon | Used to study the hydrogenation of nitrobenzene (B124822) and proposed intermediates like nitrosobenzene and azobenzene. Challenges the classical Haber mechanism. | researchgate.net |
| Raney Nickel | Involved in the catalytic hydrogenation of nitrobenzene to aniline, with studies focusing on identifying intermediates. | acs.org |
| Iron(salen) Complex | Catalyzes reduction where nitrosobenzene is a likely short-lived intermediate. Hydroxylamines are not considered intermediates in this specific catalytic cycle. | acs.org |
A significant reaction pathway for this compound involves reductive cyclization, where the reduction of the nitro group is followed by an intramolecular cyclization to form heterocyclic systems. A classic example is the synthesis of 2-phenylindazole from this compound using reagents such as tin and hydrochloric acid. orgsyn.org Another effective method for this transformation is the use of triethyl phosphite (B83602), which serves as a general reagent for the reductive cyclization of nitro compounds to create various nitrogen-containing heterocycles. orgsyn.org
The use of stannous chloride (SnCl₂) can also mediate reductive cyclization in related nitro-containing compounds. For instance, instead of simple reduction to the aniline, derivatives of this compound can undergo cyclization to form complex fused heterocyclic systems like quinobenzothiazines. acs.orgresearchgate.net This is proposed to occur via the formation of the initial aniline reduction product, followed by a tin(IV)-mediated amidine formation. acs.orgresearchgate.net
| Starting Material | Reagent/Catalyst | Product | Reference |
|---|---|---|---|
| N-(o-nitrobenzyl)aniline | Tin and Hydrochloric Acid | 2-Phenylindazole | orgsyn.org |
| N-(2-nitrobenzylidene)amines | PdCl₂(PPh₃)₂ / SnCl₂ / CO | 2H-Indazole derivatives | psu.edu |
| 4-methyl-2-(2-nitrobenzyl)-2H-1,4-benzothiazin-3(4H)-one | SnCl₂ in ethanol | 6-methyl-11a,12-dihydro-6H-quino[3,2-b] researchgate.netresearchgate.netbenzothiazine | acs.orgresearchgate.net |
| o-Nitro compounds (general) | Triethyl phosphite | Various N-heterocycles (e.g., indoles, carbazoles, phenothiazines) | orgsyn.org |
Nitroso and hydroxylamine species are critical intermediates in the reduction of the nitro group. google.com The reduction generally proceeds in a stepwise manner: the nitro group is first reduced to a nitroso group, which is then reduced to a hydroxylamine, and finally to an amine. google.com The reduction of the hydroxylamine intermediate is often the slowest step in this sequence, which can lead to its significant accumulation in the reaction mixture. google.com
These intermediates are not only part of the direct reduction pathway but can also react with each other. The condensation between a nitroso intermediate and a hydroxylamine intermediate forms an azoxy compound, initiating the "condensation route". google.comunimi.it This azoxy species can be further reduced to azo and hydrazo compounds before ultimately yielding the final amine product. google.com Mechanistic studies on the reduction of nitrobenzene have confirmed that nitrosobenzene is a likely, albeit short-lived, intermediate. acs.org Similarly, experiments have shown that N-phenylhydroxylamine can be formed and subsequently reduced to aniline, supporting its role as an intermediate in certain catalytic systems. chemrxiv.org However, in some catalytic processes, it has been shown that hydroxylamines, while reducible, are not necessarily intermediates on the main pathway to aniline. acs.org
Photochemical Transformations and Reaction Intermediates
The 2-nitrobenzyl moiety within this compound is a well-established photoremovable protecting group, indicating a rich photochemistry. nih.govacs.org Irradiation with UV light can trigger specific chemical transformations, which proceed through distinct reaction intermediates. nih.gov This photochemistry allows for the controlled cleavage of the molecule, a property widely exploited in organic synthesis and chemical biology. acs.org The process generally leads to the formation of a 2-nitrosobenzaldehyde derivative as a byproduct. acs.orgresearchgate.net
Upon photo-excitation, typically with UV light, compounds containing the 2-nitrobenzyl group undergo an intramolecular hydrogen atom abstraction from the benzylic position by the excited nitro group. This process leads to the formation of a transient intermediate known as an aci-nitro tautomer, which is a tautomeric form of the nitro compound. nih.govresearchgate.netwikipedia.orgrsc.org This aci-nitro species is a key intermediate in the photochemical reaction pathway. nih.gov
| Photochemical Step | Intermediate Species | Detection Method | Reference |
|---|---|---|---|
| Primary photo-induced event | Aci-nitro tautomer | Time-resolved UV-vis spectroscopy | nih.gov |
| Decay of aci-nitro tautomer | 1,3-dihydrobenz[c]isoxazol-1-ol derivatives | Laser flash photolysis with UV-vis and IR detection | researchgate.net |
| Final photoproduct | 2-Nitrosobenzaldehyde derivative | UV-vis spectroscopy | nih.govresearchgate.net |
Cyclic Intermediate Identification (e.g., 1,3-dihydrobenz[c]isoxazol-1-ol derivatives)
Following the initial photoinduced hydrogen abstraction and formation of the aci-nitro transient species, a critical step in the reaction mechanism is an irreversible cyclization. This process leads to the formation of a five-membered heterocyclic intermediate, specifically a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. nih.govacs.org The identification of this cyclic intermediate has been crucial in refining the understanding of the reaction pathway for substrate release from 2-nitrobenzyl protecting groups. researchgate.net Laser flash photolysis studies with both UV-Vis and IR detection have provided direct evidence for the formation of these cyclic structures from the decay of the preceding aci-nitro tautomers in solution. researchgate.netresearchgate.net The formation of this intermediate is a pivotal point in the mechanism, preceding the ultimate release of the caged molecule. nih.govresearchgate.net
Condensation Reactions and Imine Chemistry
This compound possesses a secondary amine functionality, making it a suitable substrate for condensation reactions with aldehydes and ketones to form imines or related structures. While direct examples involving this compound are not extensively detailed in the provided results, the reactivity of anilines and benzylamines in general is well-established. For instance, the condensation of anilines with aldehydes, such as the reaction between 4-methoxyaniline and 4-nitrobenzaldehyde, readily produces the corresponding imine (a Schiff base). tandfonline.comresearchgate.net This type of reaction is typically catalyzed by weak acids. tandfonline.com
The nucleophilicity of the nitrogen atom in the aniline moiety is a key factor in these reactions. Electron-withdrawing groups on the aniline ring can decrease its nucleophilicity and hinder the reaction. researchgate.net Conversely, the secondary amine of this compound can be expected to participate in various N-alkylation and N-acylation reactions, which are fundamental transformations in organic synthesis. nih.govacs.orgresearchgate.net For example, related secondary aromatic amines can be effectively benzylated or undergo coupling with various substrates. researchgate.netbeilstein-journals.org The formation of imines from primary amines and subsequent reduction is a common strategy for synthesizing secondary amines, as seen in the two-step synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. tandfonline.com
Complex Multi-Step Transformations in Synthetic Sequences
This compound and related structures serve as important building blocks in more extensive synthetic pathways. The 2-nitrobenzyl group itself is a widely used photoremovable protecting group, which means compounds like this compound can be incorporated into a larger molecule to mask an amine functionality. nih.govnih.gov This allows chemists to perform reactions on other parts of the molecule without affecting the protected amine. The amine can then be deprotected at a desired stage using light, a mild and spatially-controllable method. nih.govnih.gov
Beyond its role in photoprotection, the structural framework of this compound can be a precursor in the synthesis of various nitrogen-containing heterocyclic compounds. For example, N-alkylation is often a key initial step in multi-step synthetic sequences for creating more complex molecules, including those with potential biological activity or for materials science applications. researchgate.net The development of novel catalytic reactions, such as those employing gold or copper, often utilizes substrates with similar structural motifs to build complex carbo- and heterocyclic frameworks through cascade reactions or skeletal rearrangements. bham.ac.uk
Table of Reaction Intermediates in Photolysis
| Intermediate Name | General Structure | Role in Mechanism |
| aci-nitro intermediate | Quinonoid structure | Initial photoproduct after H-abstraction nih.govacs.org |
| 1,3-dihydrobenz[c]isoxazol-1-ol | Five-membered heterocycle | Product of aci-nitro cyclization nih.govresearchgate.net |
| Nitrosobenzyl Hemiacetal | Open-chain hemiacetal | Precursor to final products after ring-opening nih.govresearchgate.net |
Advanced Spectroscopic and Structural Elucidation Techniques for N 2 Nitrobenzyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in N-(2-nitrobenzyl)aniline. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the two aromatic rings, the methylene (B1212753) bridge (-CH₂-), and the amine (-NH-). The electron-withdrawing nature of the nitro group (-NO₂) on one ring and the electron-donating effect of the amino group on the other create a dispersed and informative spectrum.
The protons on the 2-nitrophenyl ring are expected to be shifted downfield compared to those on the aniline (B41778) ring due to the deshielding effect of the nitro group. The proton adjacent to the nitro group (H-3') would likely be the most deshielded. The aniline ring protons would appear further upfield, with the ortho- and para-protons (H-2, H-6, H-4) being more shielded than the meta-protons (H-3, H-5) due to the electron-donating resonance effect of the secondary amine. The methylene protons would appear as a characteristic singlet, or a doublet if coupled to the NH proton, typically in the 4.0-4.5 ppm range, similar to related N-benzylanilines rsc.orgrsc.org. The NH proton signal is expected as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3' (Nitrophenyl) | ~8.1 | d | ~8.0 |
| H-4', H-5', H-6' (Nitrophenyl) | ~7.4 - 7.7 | m | - |
| H-2, H-6 (Aniline) | ~6.6 | d | ~7.8 |
| H-3, H-5 (Aniline) | ~7.1 - 7.2 | t | ~7.8 |
| H-4 (Aniline) | ~6.7 | t | ~7.3 |
| -CH₂- (Methylene Bridge) | ~4.4 - 4.5 | s (or d) | J(CH₂,NH) ~5-6 |
| -NH- (Amine) | ~4.2 (variable) | br s | - |
Predicted values are based on data from analogous compounds such as N-benzylaniline and substituted derivatives rsc.orgrsc.orgrsc.org.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.
The carbon atom attached to the nitro group (C-2') is expected to be significantly deshielded. The ipso-carbon of the aniline ring (C-1), attached to the nitrogen, would also appear downfield, typically around 148 ppm rsc.orgrsc.org. The methylene bridge carbon (-CH₂-) is anticipated to resonate in the range of 48-50 ppm. The remaining aromatic carbons will appear in the typical region of 110-150 ppm, with those on the nitrophenyl ring generally further downfield than those on the aniline ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (Aniline) | ~148 |
| C-2, C-6 (Aniline) | ~113 |
| C-3, C-5 (Aniline) | ~129 |
| C-4 (Aniline) | ~118 |
| -CH₂- (Methylene Bridge) | ~49 |
| C-1' (Nitrophenyl) | ~136 |
| C-2' (Nitrophenyl) | ~149 |
| C-3' (Nitrophenyl) | ~125 |
| C-4' (Nitrophenyl) | ~133 |
| C-5' (Nitrophenyl) | ~128 |
| C-6' (Nitrophenyl) | ~129 |
Predicted values are based on data from analogous compounds rsc.orgrsc.orgrsc.org.
To confirm the assignments made from 1D NMR spectra, multi-dimensional techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would clearly show the correlations between adjacent protons on both the aniline ring (e.g., H-2/H-3, H-3/H-4) and the 2-nitrophenyl ring, confirming their relative positions. A cross-peak between the -NH- and -CH₂- protons would definitively establish their connectivity.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign each carbon signal by linking it to its attached proton(s), for example, confirming the assignments of C-4 and H-4, or the methylene C and its two H atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular skeleton. For this compound, key correlations would be expected from the methylene (-CH₂-) protons to the ipso-carbons of both aromatic rings (C-1 and C-1'), unequivocally linking the two aryl moieties via the benzyl (B1604629) group.
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not found in available databases, analysis of related compounds, such as 4-Methoxy-N-(4-nitrobenzyl)aniline, provides insight into the likely molecular architecture researchgate.net.
An X-ray diffraction study would determine:
Precise Bond Lengths and Angles: Confirming the geometry of the aromatic rings, the nitro group, and the amine linkage.
Intermolecular Interactions: It would reveal how molecules pack in the crystal lattice. Key interactions would likely include hydrogen bonding from the amine N-H group to an oxygen atom of the nitro group on an adjacent molecule, as well as π–π stacking interactions between the aromatic rings. These forces govern the material's bulk properties.
Table 3: Expected Crystallographic Parameters for this compound
| Parameter | Description | Expected Finding |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | Likely monoclinic or orthorhombic. |
| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |
| Dihedral Angle | The twist between the two phenyl rings. | Expected to be non-planar, likely > 50°. |
| Hydrogen Bonding | Intermolecular N-H···O interactions. | Strong likelihood of N-H···O(nitro) bonds forming dimers or chains. |
| π–π Stacking | Interactions between aromatic rings. | Likely present, influencing crystal packing. |
Expectations based on crystallographic data for analogous structures researchgate.net.
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which allows for the unambiguous determination of its molecular formula, C₁₃H₁₂N₂O₂. The calculated exact mass is 228.0899 g/mol .
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural confirmation. Upon ionization, the molecular ion (M⁺˙) would undergo characteristic fragmentation.
Key expected fragmentation pathways include:
Benzylic Cleavage: The bond between the methylene carbon and the aniline nitrogen is prone to cleavage, which could lead to the formation of a 2-nitrobenzyl cation (m/z 136) or a tropylium (B1234903) ion derivative.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen can also occur. A major fragment is often the loss of the nitrophenyl group, leading to the formation of the [M-C₇H₆NO₂]⁺ ion.
Loss of Nitro Group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion is also a common pathway for nitroaromatic compounds.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Predicted Ion Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 228 | [C₁₃H₁₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 182 | [C₁₃H₁₂N]⁺˙ | Loss of NO₂ |
| 136 | [C₇H₆NO₂]⁺ | 2-nitrobenzyl cation |
| 92 | [C₆H₆N]⁺ | Anilinium fragment |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by absorptions from the N-H, C-H, NO₂, and C-N bonds.
N-H Stretch: A single, sharp to medium absorption band is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine orgchemboulder.comlibretexts.org.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would be just below 3000 cm⁻¹.
NO₂ Stretches: Two strong and characteristic bands are expected for the nitro group: an asymmetric stretch around 1520-1530 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹ nist.gov.
C-N Stretch: A strong band for the aromatic amine C-N stretch is expected in the 1335-1250 cm⁻¹ region orgchemboulder.com.
Aromatic C=C Bends: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching within the aromatic rings.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic rings.
Table 5: Predicted Principal Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350 - 3310 | N-H Stretch | Secondary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| 1530 - 1520 | Asymmetric NO₂ Stretch | Nitro Group |
| 1480 - 1440 | C=C Stretch | Aromatic Ring |
| 1350 - 1340 | Symmetric NO₂ Stretch | Nitro Group |
| 1335 - 1250 | C-N Stretch | Aromatic Amine |
Data based on standard functional group correlation tables and spectra of related compounds orgchemboulder.comlibretexts.org.
Electronic Absorption and Emission Spectroscopy for Electronic Structure
The electronic structure of this compound, a molecule featuring both an electron-donating aniline moiety and an electron-withdrawing nitrobenzyl group, gives rise to distinct spectroscopic characteristics. Its electronic absorption and emission properties are largely dictated by intramolecular charge transfer (ICT) phenomena.
The UV-Visible absorption spectrum of compounds with a nitroaniline core is characterized by transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For analogous molecules like para-nitroaniline, the primary absorption band is attributed to a π→π* transition, which involves a significant transfer of electron density from the amino group and the benzene (B151609) ring to the nitro group. chemrxiv.org This charge transfer is a defining feature of its electronic behavior. In different solvents, this ICT effect can be enhanced, leading to shifts in the absorption maxima. chemrxiv.org For instance, the UV-Vis spectrum of 2-nitroaniline, a closely related structure, shows a distinct absorption profile that is influenced by the substitution pattern on the aromatic ring. researchgate.netresearchgate.net
While detailed spectral data for this compound is not extensively published, the characteristics can be inferred from its constituent parts and similar molecules. Aniline itself absorbs in the UV region, while nitrobenzene (B124822) also has characteristic absorption bands. nih.gov The combination of these chromophores in one molecule, connected by a methylene bridge, results in a complex spectrum where ICT from the aniline portion to the nitrobenzyl portion is expected.
Regarding emission spectroscopy, many nitroaromatic compounds are known to exhibit weak fluorescence or are non-emissive. The nitro group is a well-known fluorescence quencher. researchgate.net This quenching effect is often attributed to efficient intersystem crossing to triplet states or other non-radiative decay pathways promoted by the electron-withdrawing nature of the nitro group. Therefore, it is anticipated that this compound would display very weak or no fluorescence, a common characteristic for molecules containing the nitro moiety. researchgate.net
Table 1: Representative Electronic Absorption Data for Related Compounds
| Compound | Solvent | λmax (nm) | Notes |
|---|---|---|---|
| p-Nitroaniline | Water | ~380 | Intense charge-transfer band chemrxiv.org |
| 2-Nitroaniline | Not Specified | ~412, ~280 | Multiple bands observed researchgate.netresearchgate.net |
| Nitrobenzene | Aqueous | ~277 | Characteristic absorption peak nih.gov |
| Aniline | Aqueous | ~239 | Characteristic absorption peak nih.gov |
Advanced Spectroscopic Methods for Mechanistic Elucidation (e.g., EPR, Time-Resolved Spectroscopy)
Advanced spectroscopic techniques are crucial for elucidating the complex reaction mechanisms involving this compound, particularly in photochemical reactions where transient intermediates are generated.
Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful tool for detecting and characterizing radical species formed during chemical reactions. The photolysis of 2-nitrobenzyl compounds, a class to which this compound belongs, has been studied using EPR spectroscopy. rsc.org These studies reveal that irradiation can lead to the formation of transient radicals. Mechanistic schemes suggest the co-formation of a nitroaromatic radical-anion and cyclic aryl alkoxy aminoxyls. rsc.org The specific radical species observed by EPR can depend on the experimental conditions. The reactions initiated by photolysis include photo-isomerization, photo-fragmentation, and electron-transfer processes, all of which can generate paramagnetic intermediates detectable by EPR. rsc.org For this compound, EPR would be instrumental in identifying nitrogen-centered radicals and nitro-anion radicals that may form upon UV irradiation, providing direct evidence for proposed mechanistic pathways.
Time-Resolved Spectroscopy allows for the observation of short-lived electronic excited states and reaction intermediates on timescales ranging from femtoseconds to milliseconds. For molecules like this compound, photochemical reactions are often initiated by excitation to a singlet excited state. Time-resolved techniques can monitor the decay of this state and the rise and fall of subsequent transient species, such as triplet states or radical intermediates. In studies of the photodissociation of aniline, for example, time-resolved methods have been used to investigate the dynamics of N–H bond cleavage following excitation. rsc.orgresearchgate.net These experiments can distinguish between direct dissociation from a repulsive state and statistical decay from a "hot" ground state molecule. rsc.org For this compound, time-resolved absorption or emission spectroscopy could track the evolution of the initial excited state and map the pathway to the formation of the radical species that are ultimately detected by techniques like EPR.
These advanced methods provide a detailed picture of the mechanistic steps involved in the reactions of this compound, moving beyond the static electronic structure to understand its dynamic behavior.
Computational and Theoretical Chemistry Studies of N 2 Nitrobenzyl Aniline
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and energetics of molecules like N-(2-nitrobenzyl)aniline. By approximating the many-electron Schrödinger equation, DFT calculations can elucidate a variety of molecular properties.
Electronic Structure: DFT is employed to determine the distribution of electrons within the molecule, identifying regions of high and low electron density. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. For aniline (B41778) and nitrobenzene (B124822) derivatives, studies show that electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower both HOMO and LUMO levels. researchgate.net
Energetics: DFT calculations provide accurate estimations of the total energy, binding energy, and heat of formation for the molecule. researchgate.net These energetic properties are fundamental to understanding the stability of this compound. Furthermore, DFT can compute the dipole moment, which offers insight into the molecule's polarity and its interaction with polar solvents and external electric fields. For related nitroaniline compounds, DFT methods like B3LYP with basis sets such as 6-311G(d,p) have been successfully used to calculate these properties. thaiscience.info
Below is a table of representative quantum chemical parameters often calculated using DFT for aromatic amines and nitro compounds.
| Property | Description | Significance |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Indicates the molecule's stability. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to electron-donating ability and ionization potential. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron-accepting ability and electron affinity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment (μ) | A measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions, identifying intermediate structures, and characterizing the transition states that connect them. For molecules like this compound, these methods can predict plausible reaction mechanisms, such as cyclization, condensation, or reduction pathways.
Reaction Pathway Modeling: Methods like the Nudged Elastic Band (NEB) are used to find the minimum energy path (MEP) between a known reactant and product. This involves creating a series of intermediate structures (images) along the reaction coordinate and optimizing their positions to find the lowest energy route. researchgate.net Such modeling has been applied to understand complex processes, including the condensation reaction between aniline and nitrobenzene, where calculations helped determine that an intermolecular hydride transfer mechanism has a lower activation energy than an intramolecular one. researchgate.net Similarly, the mechanism for the hydrogenation of nitrobenzene to aniline has been investigated using computational approaches, leading to new proposals for the reaction mechanism. acs.orgrsc.org
Transition State Analysis: The highest energy point along the minimum energy path is the transition state (TS), which represents the energetic barrier to the reaction. wikipedia.org Transition State Theory (TST) uses the properties of the TS to calculate reaction rates. wikipedia.orgyoutube.com Computational chemists locate the TS structure and perform a frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate from reactant to product. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction kinetics.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and packing of this compound are governed by a delicate balance of intramolecular and intermolecular forces. Computational methods are essential for exploring the molecule's conformational flexibility and predicting its supramolecular assembly.
Conformational Analysis: this compound possesses rotational freedom around the C-N and C-C single bonds of its benzyl-aniline bridge. Computational potential energy surface scans can identify stable conformers (local energy minima) and the rotational barriers between them. The relative orientation of the two aromatic rings is a key conformational feature. In the related compound N-(2-nitrobenzylidene)aniline, the dihedral angle between the two aromatic rings was found to be 60.49°. researchgate.net
Intermolecular Interactions: The crystal structure and bulk properties of the compound are dictated by non-covalent interactions. Studies on closely related molecules, such as 2-iodo-N-(2-nitrobenzyl)aniline, reveal a rich network of such interactions. nih.gov These computational and crystallographic studies show that molecules are linked by a combination of hydrogen bonds and other forces. nih.gov
The primary intermolecular interactions include:
N-H···O Hydrogen Bonds: The amine hydrogen can act as a donor to the oxygen atoms of the nitro group on a neighboring molecule.
C-H···O Hydrogen Bonds: Weaker hydrogen bonds can form between aromatic C-H groups and the nitro group oxygens. nih.gov
π-π Stacking Interactions: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice. nih.gov
These interactions can lead to the formation of complex, higher-dimensional structures, such as chains or sheets. nih.gov
| Interaction Type | Description | Role in Supramolecular Structure |
| N-H···O Hydrogen Bond | A relatively strong hydrogen bond between the amine proton and a nitro oxygen. | Links molecules into chains or dimers. |
| C-H···O Hydrogen Bond | A weaker hydrogen bond involving aromatic protons and nitro oxygens. | Contributes to the overall packing and stability. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Links molecular chains or sheets together. nih.gov |
| Nitro···Iodo Interaction | Observed in iodo-derivatives, an interaction between the nitro group and iodine. | Contributes to linking molecular ladders. nih.gov |
Spectroscopic Property Prediction through Computational Methods
Computational quantum chemistry can predict various types of molecular spectra with a high degree of accuracy, serving as a powerful aid in the interpretation of experimental data.
Vibrational Spectroscopy (FT-IR): The vibrational frequencies of this compound can be calculated using DFT methods. After optimizing the molecular geometry to find its lowest energy state, a frequency calculation is performed. The results provide a set of vibrational modes and their corresponding frequencies, which correlate with the peaks in an experimental Infrared (IR) spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theory and anharmonicity, leading to very good agreement with experimental values. For nitro compounds, the symmetric and asymmetric stretching modes of the NO₂ group are particularly strong and characteristic bands in the IR spectrum. researchgate.net
Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations can help assign specific electronic transitions, such as n→π* or π→π*, which are characteristic of the chromophores present in this compound (the nitro group and aromatic rings). nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. semanticscholar.org The calculations provide the isotropic shielding value for each nucleus, which is then converted to a chemical shift by referencing it to a standard compound like tetramethylsilane (B1202638) (TMS). These theoretical predictions are invaluable for assigning signals in complex experimental NMR spectra.
Quantum Chemical Calculations
Beyond structure and spectra, quantum chemical calculations provide a wealth of information regarding the intrinsic properties and reactivity of a molecule. These calculations yield a set of descriptors that quantify various aspects of the molecule's chemical behavior. thaiscience.infotandfonline.com
Key quantum chemical descriptors include:
Ionization Potential (I): The energy required to remove an electron, often approximated by the negative of the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added, often approximated by the negative of the LUMO energy (A ≈ -ELUMO).
Electronegativity (χ): A measure of the power of an atom or group to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η). It quantifies the global electrophilic nature of the molecule.
These descriptors, summarized in the table below, help in creating quantitative structure-activity relationships (QSAR) and understanding the molecule's reactivity in various chemical environments.
| Descriptor | Formula | Chemical Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic character. |
Q & A
Q. What are the standard synthetic routes for preparing N-(2-nitrobenzyl)aniline, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound is synthesized via condensation reactions. A common approach involves reacting aniline derivatives with 2-nitrobenzyl halides (e.g., 2-nitrobenzyl chloride) in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic substitution . Optimization includes solvent selection (e.g., DMF for polar aprotic conditions), temperature control (60–80°C), and purification via column chromatography. Yield improvements may require stoichiometric adjustments (e.g., 1.2:1 molar ratio of 2-nitrobenzyl chloride to aniline) or catalytic additives (e.g., KI). Purity is confirmed by HPLC (>95%) .
Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it?
- Methodological Answer :
- 1H NMR : Aromatic protons appear as multiplets in δ 6.8–8.2 ppm. The nitrobenzyl group shows distinct splitting patterns: two doublets (δ ~5.2 ppm for -CH₂-) and a singlet for the nitro group’s meta protons.
- FT-IR : Stretching vibrations at ~1520 cm⁻¹ (NO₂ asymmetric) and ~1350 cm⁻¹ (NO₂ symmetric) confirm the nitro group. N-H stretches (aniline) appear at ~3400 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks at m/z 243 (M⁺) with fragmentation patterns reflecting cleavage of the benzyl-nitrogen bond .
Q. What purification techniques are recommended for isolating this compound from byproducts?
- Methodological Answer : Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates unreacted aniline and nitrobenzyl halides. Recrystallization in ethanol/water (7:3 v/v) enhances purity. For large-scale purification, centrifugal partition chromatography (CPC) with biphasic solvent systems (e.g., heptane/EtOAc/MeOH/H₂O) achieves >98% purity .
Advanced Research Questions
Q. How does this compound participate in photo-induced NO release mechanisms, and what intermediates are involved?
- Methodological Answer : Under UV irradiation (λ = 365 nm), this compound derivatives undergo photolysis via cleavage of N-nitrosoamine moieties, releasing nitric oxide (NO). Key intermediates include:
- Anilinyl radical : Detected via electron paramagnetic resonance (EPR) spectroscopy.
- N-(2-nitrobenzyl)-4-aminobenzyl alcohol : Identified by HPLC and HRMS post-photolysis.
Kinetic studies (e.g., time-resolved UV-Vis) reveal a two-step mechanism: rapid NO release (rate constant ~0.1 min⁻¹) followed by slower degradation of residual nitrobenzyl groups .
Q. What computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model the compound’s electronic structure. Key findings:
- The nitro group’s electron-withdrawing effect lowers the HOMO energy (-7.2 eV), favoring electrophilic substitution at the para position.
- Molecular dynamics (MD) simulations predict binding affinities to metal catalysts (e.g., Pd), guiding its use in cross-coupling reactions .
Q. How does this compound interact with biological targets, and what assays validate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence quenching assays (e.g., with trypsin) show dose-dependent inhibition (IC₅₀ = 12.5 µM).
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors) measure competitive binding (Kᵢ = 8.3 nM).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) reveal selective toxicity (LD₅₀ = 25 µM), linked to ROS generation via nitro group reduction .
Q. What role does this compound play in polymer chemistry, and how is its stability assessed?
- Methodological Answer : As a monomer in photo-responsive polymers, its stability is evaluated via thermogravimetric analysis (TGA; decomposition onset at 220°C) and UV-Vis monitoring of nitro group integrity under ambient light. Polymerization with acrylates (via RAFT) yields materials with tunable NO-release profiles, characterized by gel permeation chromatography (GPC) and rheometry .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activity: How to reconcile conflicting data on cytotoxicity?
- Methodological Answer : Variations in IC₅₀ values (e.g., 25 µM vs. 50 µM) arise from assay conditions (e.g., serum content, incubation time). Standardization using the NCI-60 cell line panel and ROS scavengers (e.g., NAC) clarifies mechanisms. Meta-analysis of PubChem BioAssay data (AID 1259401) confirms dose-dependent apoptosis via caspase-3 activation .
Methodological Best Practices
Q. What analytical workflows ensure reproducibility in synthesizing and testing this compound derivatives?
- Recommendations :
- Synthesis : Use Schlenk-line techniques for moisture-sensitive steps. Monitor reactions in real-time via inline FT-IR.
- Characterization : Validate NMR assignments with 2D experiments (HSQC, HMBC).
- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
